molecular formula C10H11ClF3NO2 B570374 (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride CAS No. 1204818-19-8

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Cat. No.: B570374
CAS No.: 1204818-19-8
M. Wt: 269.648
InChI Key: FZHZEWNJQKHBTG-FYZOBXCZSA-N
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Description

®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its trifluorophenyl group, which imparts unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic and neurological pathways.

Mechanism of Action

Mode of Action

It is known that the compound is a chiral β-amino acid . Chiral compounds are known to interact with biological targets in a stereospecific manner, which means the compound’s 3D orientation can significantly influence its interaction with its target.

Biochemical Pathways

It has been used in the synthesis of sitagliptin phosphate , a drug used to treat type 2 diabetes. Sitagliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, improved insulin release, and decreased glucagon release .

Result of Action

As a key intermediate in the synthesis of sitagliptin phosphate , it may share some of the antidiabetic effects of this drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves multiple steps. One common method starts with 2,4,5-trifluorobenzaldehyde, which undergoes a series of reactions including asymmetric hydrogenation and stereoselective Hofmann rearrangement . These steps are crucial for introducing the chiral center and the amino group in the correct configuration.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Often employed to reduce any oxidized impurities or to modify the functional groups.

    Substitution: Commonly used to replace the trifluorophenyl group with other substituents to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating chiral centers in synthetic organic chemistry.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its trifluorophenyl group can act as a probe to investigate the binding sites of enzymes and receptors.

Medicine

Medically, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is explored for its potential therapeutic effects. It is a key intermediate in the synthesis of drugs targeting neurological disorders and metabolic diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate makes it crucial for the large-scale synthesis of various active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trifluorophenyl group. These features contribute to its high reactivity and specificity in biochemical interactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZEWNJQKHBTG-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661609
Record name (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204818-19-8
Record name (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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